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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the interaction between

the angiotensin II receptor blocker, losartan, and alcohol. The core of this analysis is based on

data from the large-scale clinical trial, the Losartan Intervention For Endpoint reduction in

hypertension (LIFE) study, supplemented with preclinical experimental data to provide

mechanistic insights.

I. Quantitative Data from Clinical and Preclinical
Studies
The following tables summarize the key quantitative findings from a major clinical trial and a

relevant preclinical study.

Table 1: Clinical Outcomes in Patients on Losartan vs. Atenolol Stratified by Alcohol

Consumption (LIFE Study)[1][2]
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Outcome
Alcohol
Consumption

Losartan vs.
Atenolol Hazard
Ratio (95% CI)

p-value

Primary Composite

Endpoint
Abstainers 0.81 (0.68, 0.96) <0.05

(Cardiovascular

Death, Stroke,

Myocardial Infarction)

1-7 drinks/week 0.87 (not significant) >0.05

>8 drinks/week 0.80 (not significant) >0.05

Stroke Abstainers 0.72 (P<0.01) <0.01

1-7 drinks/week 0.73 (P<0.05) <0.05

>8 drinks/week 1.21 (not significant) >0.05

Myocardial Infarction Abstainers
Not significantly

different
>0.05

1-7 drinks/week 0.76 (P<0.05) <0.05

>8 drinks/week 0.29 (P<0.001) <0.001

Note: The LIFE study was not a randomized controlled trial for alcohol consumption; this is an

observational analysis within the trial. Hazard ratios represent the risk in the losartan group

compared to the atenolol group.

Table 2: Preclinical Data on Losartan's Effect on Ethanol-Induced Vascular Dysfunction in

Rats[3]
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Parameter Control Ethanol Ethanol + Losartan

Aortic Reactive

Oxygen Species

(ROS) Production

Baseline Increased Prevented Increase

Aortic nNOS

Expression
Baseline Increased Prevented Increase

Phenylephrine-

Induced Aortic

Contraction

Baseline Increased Prevented Increase

Acetylcholine-Induced

Endothelium-

Dependent Relaxation

No Change No Change No Change

II. Experimental Protocols
1. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) Study[4][5][6][7]

Study Design: The LIFE study was a multinational, double-masked, randomized, parallel-

group trial.

Participants: 9,193 patients aged 55 to 80 years with essential hypertension (sitting blood

pressure 160-200/95-115 mmHg) and electrocardiographic evidence of left ventricular

hypertrophy (LVH).

Exclusion Criteria: Myocardial infarction or stroke within the previous 6 months, and the need

for treatment with angiotensin-converting enzyme inhibitors, other angiotensin receptor

blockers, or beta-blockers.

Intervention: Patients were randomly assigned to receive either losartan (starting at 50 mg

once daily) or atenolol (starting at 50 mg once daily). Hydrochlorothiazide (12.5 mg) was

added to the treatment regimen if the goal blood pressure of <140/90 mmHg was not

achieved. Further dose titration and the addition of other antihypertensive medications

(excluding ACE inhibitors, other ARBs, and beta-blockers) were permitted to achieve blood

pressure control.
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Alcohol Consumption Sub-analysis: At baseline, participants reported their weekly alcohol

consumption. They were then categorized into three groups for a sub-analysis: abstainers,

those consuming 1-7 drinks per week, and those consuming more than 8 drinks per week.

Primary Endpoint: The primary endpoint was a composite of cardiovascular death, fatal or

non-fatal stroke, and fatal or non-fatal myocardial infarction.

2. Preclinical Study on Losartan and Ethanol-Induced Vascular Dysfunction in Rats[3]

Animal Model: Male Wistar rats.

Treatment Groups:

Control group.

Ethanol group: Received ethanol (20% v/v) in their drinking water for 5 weeks.

Ethanol + Losartan group: Received ethanol and losartan (10 mg/kg/day) via oral gavage.

Methodologies:

Measurement of Reactive Oxygen Species (ROS): Aortic ROS production was measured

using chemiluminescence.

Western Blotting: The expression of neuronal nitric oxide synthase (nNOS) in the aorta

was determined by Western blotting.

Vascular Reactivity Studies: The contractile response of isolated aortic rings to

phenylephrine and the relaxation response to acetylcholine were measured using

isometric force transducers.

III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

relevant to the interaction between losartan and alcohol.

Caption: Mechanism of action of Losartan in the Renin-Angiotensin System (RAS).
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Caption: Proposed mechanism of Losartan's protective effect against ethanol-induced
vascular dysfunction.

Caption: Experimental workflow for the preclinical study on rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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